molecular formula C10H9NO7S2 B2436167 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid CAS No. 856090-90-9

5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B2436167
CAS No.: 856090-90-9
M. Wt: 319.3
InChI Key: ZDICOWXGXUJGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10NNaO8S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its yellow to orange to brown powder form and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid, which is then neutralized, filtered, and further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated derivatives of naphthalene, which are useful intermediates in the synthesis of dyes and other organic compounds .

Scientific Research Applications

5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, an oxidizing agent, or a catalyst in various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, thereby influencing the redox state of the reaction environment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

5-amino-3-hydroxynaphthalene-2,7-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-10(20(16,17)18)9(12)4-7(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDICOWXGXUJGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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